molecular formula C22H15BrN2O3 B444598 (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide CAS No. 313397-60-3

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide

Cat. No.: B444598
CAS No.: 313397-60-3
M. Wt: 435.3g/mol
InChI Key: OSJGJLCKVAPQIU-UHFFFAOYSA-N
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Description

(Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Imino Group: The reaction of 4-phenoxybenzaldehyde with an amine to form the imino group.

    Coupling Reaction: The coupling of the brominated chromene with the imino derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted chromenes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as drug candidates for various diseases.

Industry

Industrially, chromene derivatives can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2H-chromene-3-carboxamide: Lacks the imino and phenoxyphenyl groups.

    2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the imino group attached to the phenoxyphenyl moiety makes (Z)-6-bromo-2-((4-phenoxyphenyl)imino)-2H-chromene-3-carboxamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-2-(4-phenoxyphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c23-15-6-11-20-14(12-15)13-19(21(24)26)22(28-20)25-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H2,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGJLCKVAPQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC(=C4)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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